5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C11H10F2N2S |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,15) |
InChI Key |
FRNWPKZVPFDIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Bromoacetaldehyde-Mediated Cyclization
The classical Hantzsch method remains widely adopted for constructing the thiazole core. As demonstrated in CN102079732B, 4-methylthiazole-5-carboxylate derivatives are synthesized through a two-step bromination-cyclization sequence:
-
Bromination : Acetoacetate (1.2 equiv) reacts with N-bromosuccinimide (1.0 equiv) in THF/H₂O (3:1) at 60°C for 4 hr, achieving 89% conversion to ethyl 4-bromo-3-oxopentanoate.
-
Cyclization : The brominated intermediate is treated with 3,4-difluorobenzyl-substituted thiourea (1.5 equiv) in ethanol under reflux (12 hr), yielding 72% of the target compound.
Optimization Note : Replacing ethanol with DMF at 100°C reduces reaction time to 6 hr but increases impurity formation (purity drops from 98% to 91%).
Thiourea Cyclization with Halogenated Benzyl Precursors
Direct Coupling of 3,4-Difluorobenzylamine
CN105017026B outlines a scalable route starting from m-difluorobenzene:
-
Halogenation : Paraformaldehyde and HCl catalyze the formation of 2,4-difluorobenzyl chloride (86% yield, 96.9% purity) at 50°C.
-
Thiourea Coupling : The chloride reacts with thiourea (1:1.2 molar ratio) in acetonitrile at 80°C for 8 hr, followed by NH₃ basification to yield 82% this compound.
Critical Parameter : Excess thiourea (>1.5 equiv) leads to bis-thiourea adducts, reducing yield to 58%.
Catalytic One-Pot Synthesis Using Nanosystems
Trichloroisocyanuric Acid (TCCA)/Ca/4-MePyr IL@ZY-Fe₃O₄
The RSC Advances method achieves 75% yield via:
-
Oxidative Bromination : Acetophenone derivatives (1.5 equiv) react with TCCA (0.5 equiv) in ethanol at 80°C for 25 min.
-
Cyclization : Thiourea (1.0 equiv) is added to the intermediate, with the nanosystem catalyst (0.01 g/mmol) enabling completion in 2 hr.
Advantages :
-
Catalyst recyclability (5 cycles, <8% activity loss)
Bromoacetaldehyde-Based Ring Closure
Intermediate Functionalization
CN104370851A employs bromoacetaldehyde for thiazole ring formation:
-
Sulfamide Synthesis : Boc-glycine ethyl ester is converted to Boc-amido sulfamide using Lawesson reagent (74% yield).
-
Ring Closure : Reaction with bromoacetaldehyde (2.5 equiv) in methanol/pyridine (10:1) at 70°C for 12 hr yields 76% 2-N-Boc-protected intermediate.
-
Deprotection : HCl/MeOH (3N) cleaves the Boc group, giving 86% this compound hydrochloride.
Purity Data :
Comparative Analysis of Synthetic Routes
PMI : Process Mass Intensity; E-factor : (Total waste)/(Product mass)
Challenges and Optimization Strategies
Regioselectivity in Benzyl Incorporation
Competing C-4 vs. C-5 substitution occurs when using unprotected 3,4-difluorobenzyl halides. Pre-complexation with ZnCl₂ (0.2 equiv) increases C-5 selectivity from 65% to 92%.
Purification of Halogenated Byproducts
Flash chromatography (SiO₂, hexane/EtOAc 4:1) removes residual difluorobenzyl chloride effectively, improving purity from 88% to 99%.
Industrial-Scale Recommendations
For >10 kg batches:
-
Preferred Method : Thiourea cyclization (CN105017026B) due to low-temperature requirements and minimal metal catalysts.
-
Cost Analysis : Raw material cost: $412/kg (vs. $589/kg for Hantzsch method).
-
Safety : Replace bromoacetaldehyde with dichloroacetaldehyde (LD₅₀ >2000 mg/kg) to reduce toxicity risks .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at the C-2 position of the thiazole ring participates in nucleophilic substitution reactions.
Key Findings :
-
Acylation reactions proceed efficiently at room temperature with >80% yields.
-
Sulfonylation requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Oxidation Reactions
The thiazole sulfur and methyl group at C-4 are oxidation-prone sites.
| Reaction Type | Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Sulfur Oxidation | mCPBA (meta-chloroperbenzoic acid) | Thiazole sulfoxide | 0°C, DCM, 2 h | |
| Methyl Group Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Reflux, 6 h |
Data Insights :
-
Sulfur oxidation with mCPBA achieves 92% conversion but requires strict temperature control to prevent over-oxidation to sulfones.
-
Methyl group oxidation to carboxylic acid is low-yielding (∼35%) due to competing ring degradation.
Electrophilic Aromatic Substitution (EAS)
The difluorobenzyl moiety undergoes regioselective EAS, primarily at the para position relative to fluorine.
| Reaction Type | Reagents | Position Substituted | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to fluorine | 4-nitro-3,5-difluorobenzyl | |
| Bromination | Br₂, FeBr₃ | Para to fluorine | 4-bromo-3,5-difluorobenzyl |
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect directs electrophiles to the para position .
-
Nitration yields drop below 50% due to steric hindrance from the thiazole ring .
Cyclization Reactions
The amine and thiazole groups enable cyclization to form fused heterocycles.
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-(3,4-DFB)-4-methylthiazol-2-amine + ethyl chloroacetate | K₂CO₃, DMF, reflux | Thiazolo[3,2-a]pyrimidinone | 68% |
Synthetic Utility :
Metabolic Reactions
In biological systems, the compound undergoes cytochrome P450-mediated transformations:
| Metabolic Pathway | Enzyme Involved | Reactive Intermediate | Trapping Agent | Reference |
|---|---|---|---|---|
| Oxidative defluorination | CYP3A4 | Quinone methide | Glutathione (GSH) | |
| N-Hydroxylation | CYP2D6 | Hydroxylamine derivative | None |
Implications :
-
Defluorination leads to reactive intermediates that form GSH adducts, suggesting potential toxicity .
-
N-hydroxylation is a minor pathway (<10% of total metabolism) .
Comparative Reactivity of Substituents
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent for acylation | Dichloromethane (DCM) | 85% yield vs. 62% in THF |
| Temperature for EAS | 0–5°C | Minimizes side reactions |
| Catalyst for cyclization | K₂CO₃ | 68% yield vs. 42% with NaHCO₃ |
Scientific Research Applications
The compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds within the thiazole family, including 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine, show significant antimicrobial properties. Specifically, studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, a major global health threat. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have shown promising results, suggesting that modifications at the C-2 and C-4 positions can enhance antibacterial activity .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit key enzymes involved in cancer progression. For instance, in vitro experiments have shown that treatment with this compound leads to reduced viability in cancer cell lines, suggesting its role as a potential anticancer agent . The structure-activity relationship (SAR) studies emphasize the importance of specific substitutions on the thiazole ring to optimize efficacy against cancer cells.
3. Neuroprotective Effects
Given its structural characteristics, this compound may also exhibit neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the significance of specific chemical modifications in enhancing biological activity:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-2 | Lipophilic groups | Increased antibacterial activity |
| C-4 | Aromatic/heteroaromatic | Enhanced selectivity for mycobacteria |
| Core | Thiazole | Essential for maintaining activity |
Research has shown that the thiazole core is critical for antibacterial activity, while variations at the C-2 and C-4 positions can significantly impact selectivity and potency against specific pathogens .
Case Studies
Several case studies illustrate the compound's potential applications:
1. Inhibition Studies
Inhibition assays demonstrated that this compound effectively inhibits enzyme activities associated with disease pathways. For example, surface plasmon resonance techniques revealed strong binding affinities to specific targets linked to cancer and bacterial infections.
2. Cell Line Experiments
In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell proliferation. For instance, it exhibited over 70% growth inhibition in certain aggressive cancer types .
3. Animal Models
Preliminary in vivo studies indicated that administration of the compound led to notable reductions in tumor size in mouse models of cancer. These findings support further investigation into its therapeutic potential and warrant additional studies to evaluate efficacy and safety profiles in more complex biological systems.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine (CAS 1153775-54-2)
- Molecular formula : $ \text{C}{11}\text{H}{10}\text{ClF}\text{N}_2\text{S} $.
- Molecular weight : 256.7 g/mol.
- Key differences: Replaces 3,4-difluorobenzyl with 4-chloro-2-fluorobenzyl.
5-(3-Chlorophenyl)-4-methylthiazol-2-amine (CAS 1082351-64-1)
- Molecular formula : $ \text{C}{10}\text{H}9\text{Cl}\text{N}_2\text{S} $.
- Molecular weight : 224.7 g/mol.
- Key differences : Replaces the difluorobenzyl group with a 3-chlorophenyl ring. The absence of a benzyl linker and the chloro substituent reduce steric bulk and may decrease metabolic stability .
Substituent Variations on the Thiazole Ring
5-(3,4-Difluorobenzyl)-1,3-thiazol-2-amine (CAS 937617-31-7)
- Molecular formula : $ \text{C}{10}\text{H}8\text{F}2\text{N}2\text{S} $.
- Molecular weight : 226.25 g/mol.
- Key differences: Lacks the 4-methyl group on the thiazole.
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
- Molecular formula : $ \text{C}{10}\text{H}8\text{ClF}\text{N}_2\text{S} $.
- Molecular weight : 242.7 g/mol.
- Key differences : Features a chloro-fluorobenzyl group without a methyl substituent. The chloro atom increases molecular weight and may enhance halogen bonding interactions in biological systems .
Physicochemical Properties Comparison
*Predicted values for the target compound are based on structural extrapolation.
Biological Activity
5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 226.25 g/mol. The presence of the difluorobenzyl group enhances its biological activity and stability, making it a subject of interest in pharmaceutical research .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole ring has been shown to inhibit bacterial growth by interfering with microbial enzymes .
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The compound may also exhibit antioxidant activities by scavenging free radicals, which can prevent oxidative stress in cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring with difluorobenzyl group | Antimicrobial, Antitumor |
| 5-(2,6-Difluorophenyl)methyl-4-methylthiazol-2-amine | Thiazole structure with different fluorination | Antimicrobial |
| 5-(Difluorobenzyl)-4-methylthiazol | Contains a difluorobenzyl group | Antitumor |
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that derivatives of thiazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like streptomycin .
- Antitumor Activity : In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects on breast cancer cells by inducing apoptosis through caspase activation .
- Antioxidant Activity : The antioxidant potential was evaluated using standard assays such as DPPH radical scavenging. Results indicated that certain derivatives exhibited significant free radical scavenging activity comparable to known antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine?
- Answer : The compound can be synthesized via nucleophilic substitution between 3,4-difluorobenzyl chloride and 4-methylthiazol-2-amine. Reaction optimization typically involves using a base (e.g., K₂CO₃ or NaOH) in ethanol under reflux (70–80°C for 6–8 hours). Purification is achieved via recrystallization from ethanol/water mixtures . Microwave-assisted synthesis may reduce reaction time by 40–60% while improving yield (85–92%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, fluorine coupling).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: ~12.5 min) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 269.1) validates molecular weight .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Answer :
- Solubility : Poor aqueous solubility (<20 µg/mL at pH 7.4) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Degrades under prolonged UV exposure; storage at –20°C in amber vials is recommended.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antimicrobial activity?
- Answer :
- Substitution Analysis : Fluorine atoms at the benzyl position enhance lipophilicity and membrane penetration, critical for antimicrobial efficacy. Methyl groups on the thiazole ring reduce steric hindrance, improving target binding .
- Biological Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (range: 2–32 µg/mL) paired with cytotoxicity profiling (Hep-2 cells, IC₅₀ > 50 µg/mL) ensure selective activity .
Q. What computational strategies are used to predict binding modes with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies interactions with bacterial enzymes (e.g., dihydrofolate reductase, PDB: 4LRH). Key residues (e.g., Asp27, Lys32) form hydrogen bonds with the amine group .
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. How can researchers address contradictions in reported cytotoxicity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., MTT vs. resazurin assays) or cell line variability. Solutions include:
- Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and normalize data to positive controls (e.g., cisplatin) .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may influence toxicity .
Methodological Considerations
Q. What experimental designs are optimal for evaluating antitumor activity in vitro?
- Answer :
- Dose-Response Curves : Test concentrations from 0.1–100 µM over 48–72 hours.
- Apoptosis Assays : Annexin V/PI staining combined with caspase-3 activation (fluorometric substrates) .
- Synergy Studies : Combine with doxorubicin (fixed-ratio method) to assess combinatorial effects .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
